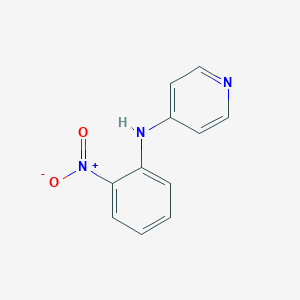
N-(2-nitrophenyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)pyridin-4-amine is a compound that is structurally related to various nitro-substituted aromatic amines. These compounds are of interest due to their potential applications in medicinal chemistry, materials science, and as corrosion inhibitors. The presence of both a nitro group and an amine group in the molecule allows for a variety of chemical reactions and interactions, making it a versatile compound for various synthetic applications.
Synthesis Analysis
The synthesis of compounds related to N-(2-nitrophenyl)pyridin-4-amine often involves multi-step reactions that can include lithiation, conjugate additions, and condensation reactions. For instance, lithiated N-Boc allylic and benzylic amines can undergo conjugate additions to nitroalkenes to produce enantioenriched products, which can be further transformed into various substituted heterocycles, such as piperidines and pyrrolidines . Another related compound, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, is synthesized through the condensation of 4-aminipyridine with 5-nitro-2-hydroxybenzaldehyde . These methods highlight the synthetic versatility of nitrophenylpyridine amines.
Molecular Structure Analysis
The molecular structure of nitrophenylpyridine amines is characterized by the presence of a pyridine ring, which is a common structural motif in many biologically active compounds. The nitro group and the amine group are typically positioned to allow for further functionalization or participation in chemical reactions. Structural determination techniques such as NMR and mass spectrometry are often employed to confirm the structures of synthesized compounds, as seen in the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds .
Chemical Reactions Analysis
Nitrophenylpyridine amines can undergo a variety of chemical reactions. For example, they can participate in rearrangement reactions catalyzed by pyridine, leading to the formation of pyrrolopyrimidine oxides . They can also react with amines and thiols in a regio- and stereoselective manner, adding across triple bonds to form syn- or anti-addition products . These reactions demonstrate the reactivity of the nitro and amino groups in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenylpyridine amines are influenced by their molecular structure. The presence of the nitro group can confer electron-withdrawing properties, while the amine group can act as an electron donor. These opposing effects can impact the compound's reactivity and interactions with other molecules. For example, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine exhibits high inhibition efficiency for steel corrosion in hydrochloric acid, which is attributed to its ability to adsorb onto the steel surface and protect it from corrosion . The adsorption follows the Langmuir isotherm, indicating a well-defined interaction with the surface.
Aplicaciones Científicas De Investigación
Kinetics and Reaction Mechanisms : The study by Spillane et al. (2001) delves into the kinetics of aminolysis reactions involving nitrogen-sulfur(VI) esters with pyridines, which is pertinent to understanding the reaction mechanisms of compounds like N-(2-nitrophenyl)pyridin-4-amine. Their findings shed light on the E1cB mechanism's changeover, which is critical for designing reactions involving nitrogen-containing substrates (Spillane, McGrath, Brack, & O'Byrne, 2001).
Spectroscopic Characterization and Structural Studies : Moreno-Fuquen et al. (2021) presented a study on the synthesis, spectroscopic characterization, and structural studies of a derivative of N-(2-nitrophenyl)pyridin-4-amine. This research offers insights into the electronic properties and potential for drug design against chronic myelogenous leukemia, demonstrating the compound's relevance in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Condensation Reactions for Bisphosphonates : Dabrowska et al. (2009) explored the three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, leading to the synthesis of N-substituted aminomethylenebisphosphonic acids. This study highlights the utility of pyridinyl compounds in synthesizing compounds with potential biological activities, pointing to the versatility of N-(2-nitrophenyl)pyridin-4-amine in synthetic organic chemistry (Dabrowska, Burzyńska, Mucha, Matczak-Jon, Sawka-Dobrowolska, Berlicki, & Kafarski, 2009).
Peptide Synthesis : Dutta and Morley (1971) investigated the preparation of 2-pyridyl esters and their application in peptide synthesis, showcasing the role of pyridinyl compounds in facilitating the synthesis of peptides. This work underscores the significance of compounds like N-(2-nitrophenyl)pyridin-4-amine in the development of novel peptide synthesis methodologies (Dutta & Morley, 1971).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-nitrophenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQUELUASRQSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382789 |
Source


|
| Record name | N-(2-nitrophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)pyridin-4-amine | |
CAS RN |
25551-59-1 |
Source


|
| Record name | N-(2-nitrophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
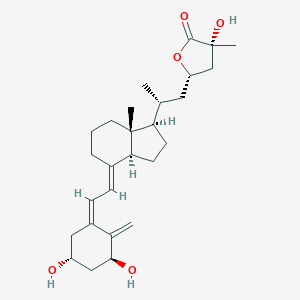


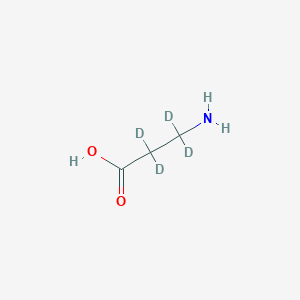
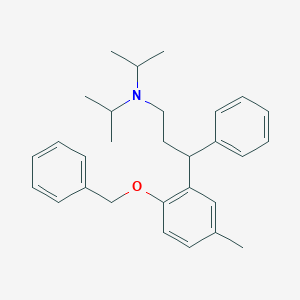

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)

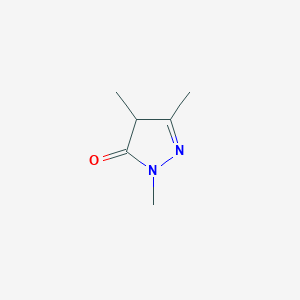



![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)